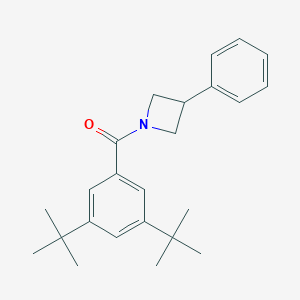
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, commonly known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, and solid tumors.
作用机制
ABT-737 selectively binds to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, including 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, Bcl-xL, and Bcl-w, with high affinity. This binding disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby releasing pro-apoptotic proteins such as Bax and Bak. The release of these pro-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and paclitaxel. ABT-737 has been shown to have minimal toxicity to normal cells, indicating its potential as a selective anticancer agent.
实验室实验的优点和局限性
ABT-737 has several advantages as a research tool. It is a highly selective inhibitor of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, allowing for the study of the specific role of these proteins in cancer cell survival. ABT-737 has also been shown to be effective in preclinical studies of various types of cancer, indicating its potential as a therapeutic agent.
However, there are also limitations to the use of ABT-737 in lab experiments. ABT-737 has poor solubility in aqueous solutions, which can limit its effectiveness in some experiments. Additionally, ABT-737 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of ABT-737. One direction is the development of more potent and selective inhibitors of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family. Another direction is the investigation of the mechanisms of resistance to ABT-737 in cancer cells, which can inform the development of combination therapies. Finally, the clinical development of ABT-737 and its analogs as therapeutic agents for various types of cancer is an important future direction.
合成方法
The synthesis of ABT-737 involves several steps, including the condensation of 2-aminothiophenol and ethyl acetoacetate to form 2-acetylthiophene, which is then reacted with hydrazine hydrate to produce 2-acetylthiophene hydrazone. The hydrazone is further reacted with 2-bromo-1,3-benzothiazole to form 1-(2-acetylthiophenyl)-3-(2-bromo-1,3-benzothiazol-yl)prop-2-en-1-one. Finally, the propenone is reacted with ammonia and potassium cyanide to produce ABT-737.
科学研究应用
ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to induce apoptosis in cancer cells by selectively binding to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, thereby releasing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. ABT-737 has been shown to be effective in preclinical studies of leukemia, lymphoma, and solid tumors.
属性
分子式 |
C13H11N5S |
|---|---|
分子量 |
269.33 g/mol |
IUPAC 名称 |
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H11N5S/c1-2-9-8(7-14)12(15)18(17-9)13-16-10-5-3-4-6-11(10)19-13/h3-6H,2,15H2,1H3 |
InChI 键 |
LNPNPUZKIMBVRV-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2 |
规范 SMILES |
CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)




![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)